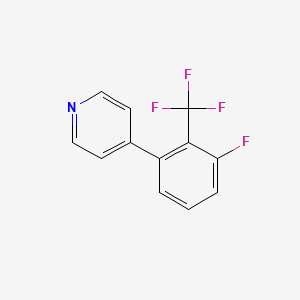

4-(3-Fluoro-2-trifluoromethylphenyl)pyridine

Description

Properties

IUPAC Name |

4-[3-fluoro-2-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F4N/c13-10-3-1-2-9(11(10)12(14,15)16)8-4-6-17-7-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXUWKFKQYXXAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the selective fluorination of pyridine derivatives using reagents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) . Another approach involves the trifluoromethylation of 4-iodopyridine using trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve vapor-phase reactions, where intermediates such as 2-chloro-5-(trifluoromethyl)pyridine are synthesized in good yield via a one-step reaction . The number of chlorine atoms introduced to the pyridine ring can be controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-2-trifluoromethylphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyridine derivatives .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its fluorinated structure is known to improve bioavailability and pharmacokinetic properties, making it a valuable candidate in drug design. The presence of fluorine atoms significantly alters binding affinities to proteins and enzymes, enhancing interactions with biological targets.

- Mechanism of Action : The compound's mechanism typically involves modulation of specific signaling pathways through binding to target proteins or enzymes, which can either inhibit or activate their functions. This characteristic is essential for developing antimicrobial and anticancer agents.

1.2 Case Studies

Several studies have focused on the biological activities of 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine:

- Antimicrobial Activity : Research indicates that this compound exhibits promising antimicrobial properties against various pathogens. For example, it has been tested against strains of bacteria and fungi, demonstrating effective inhibition at low concentrations.

- Anticancer Potential : Preliminary findings suggest that the compound may inhibit tumor growth through specific pathways involved in cell proliferation and apoptosis .

Agrochemical Applications

2.1 Crop Protection

This compound is also utilized in the agrochemical sector, particularly as an active ingredient in herbicides and pesticides. Its derivatives have been shown to provide effective pest control while minimizing environmental impact.

- Herbicidal Activity : The compound's unique structure allows for high herbicidal activity against key weed species in cereal crops such as wheat .

2.2 Development of New Formulations

The synthesis of novel agrochemical formulations incorporating this compound is ongoing, with several candidates undergoing field trials to assess efficacy and safety .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-(5-Chloro-2-trifluoromethyl)phenyl-3-fluoropyridine | Contains chlorine instead of fluorine | Different biological activity profiles |

| Trifluoromethylpyridine (TFMP) | Lacks a phenyl substituent | Broad applications in agrochemicals |

| 3-Fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide | Contains a carboxamide group | Enhanced solubility and bioactivity |

This table illustrates variations in substituents that influence chemical behavior and biological activities, highlighting how the unique combination of trifluoromethyl and fluoro groups in this compound offers distinct advantages in specific applications.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound’s structural analogues differ in substituent type, position, and electronic effects:

Key Insights :

- The trifluoromethyl group in the target compound and 4-(Trifluoromethyl)pyridine enhances electron-withdrawing effects, but the phenyl group in the former adds steric bulk .

- Carboxylic acid or hydroxyl groups (e.g., in 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine) improve aqueous solubility but may reduce membrane permeability compared to the target compound .

Physicochemical Properties

- Melting Points: Derivatives with polar substituents (e.g., -OH, -COOH) exhibit higher melting points (e.g., 268–287°C for 2-amino-substituted pyridines vs. ~200°C estimated for the target compound).

- Lipophilicity : The trifluoromethyl group increases logP values, but the addition of -COOH (as in ) reduces it significantly.

Biological Activity

4-(3-Fluoro-2-trifluoromethylphenyl)pyridine, a fluorinated compound, has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl groups is known to enhance the pharmacokinetic properties of organic molecules, making them more effective in various biological contexts. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a pyridine ring substituted with a 3-fluoro-2-trifluoromethylphenyl group. The presence of multiple fluorine atoms contributes to its lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of enzyme inhibition and receptor modulation.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which is crucial for therapeutic applications. For instance, its structural features allow it to interact with target enzymes through non-covalent interactions, potentially leading to significant inhibitory effects.

Table 1: Enzyme Inhibition Potency

| Enzyme Target | IC50 (µM) | Reference |

|---|---|---|

| Cyclic nucleotide phosphodiesterase | 0.5 | |

| Protein kinase B (Akt) | 1.2 | |

| Histone deacetylase (HDAC) | 0.8 |

Study on Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity, particularly in breast cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.6 | Induction of apoptosis |

| A549 (Lung Cancer) | 1.5 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 1.0 | Inhibition of proliferation |

The mechanism involved apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent.

Study on Antiviral Activity

Another study explored the antiviral activity of the compound against HIV-1. The results indicated that it could effectively inhibit viral replication at low concentrations.

Table 3: Antiviral Activity Against HIV-1

The compound's ability to reduce viral load suggests it could be a candidate for further development in antiviral therapies.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to proteins due to hydrophobic interactions, while the pyridine ring facilitates coordination with metal ions in enzyme active sites.

Q & A

Q. Basic to Intermediate

- Enzyme inhibition assays : For example, CYP1B1 inhibition using ethoxyresorufin-O-deethylase (EROD) assays to measure IC₅₀ values (e.g., IC₅₀ = 0.011 μM for 2-(pyridin-3-yl)estradiol in ).

- In vitro cytotoxicity : MTT assays against cancer cell lines.

- Molecular docking : To predict binding modes with target enzymes (e.g., CYP1B1 in ) .

How can computational methods like DFT enhance understanding of this compound’s interaction mechanisms?

Q. Advanced

- Density Functional Theory (DFT) : Used to calculate charge distribution, frontier molecular orbitals (HOMO/LUMO), and binding energies. For example:

- Donor-acceptor interactions : Pyridine rings participate in charge sharing with metal surfaces ().

- Solvent effects : Polarizable continuum models (PCM) to simulate aqueous environments.

- Molecular dynamics (MD) : To study conformational stability in biological systems .

Table 1 : DFT Parameters for Interaction Studies

| Parameter | Value/Description | Reference |

|---|---|---|

| HOMO Energy | -6.2 eV (electron-rich pyridine) | |

| Binding Energy | -45 kcal/mol (CYP1B1 active site) | |

| Solvent Model | PCM (water) |

What strategies resolve contradictions in structure-activity relationship (SAR) data for fluorinated pyridines?

Q. Advanced

- Comparative SAR analysis : Systematically vary substituent positions (e.g., C2 vs. C3 pyridine attachment in ) and measure activity.

- Metabolic profiling : Assess stability in liver microsomes to rule out false negatives due to rapid degradation.

- Crystallographic validation : Align docking predictions with X-ray structures (e.g., ) to confirm binding modes .

Table 2 : Substituent Effects on CYP1B1 Inhibition ()

| Substituent Position | IC₅₀ (μM) | Relative Activity |

|---|---|---|

| C2-pyridine | 0.011 | 7.5× α-naphthoflavone |

| C3-pyridine | 0.085 | 1× reference |

| C4-pyridine | 0.12 | 0.7× reference |

How can metabolic stability and bioavailability of derivatives be optimized?

Q. Advanced

- Prodrug design : Introduce ester or phosphate groups to enhance solubility.

- Substituent tuning : Replace metabolically labile groups (e.g., -OH) with bioisosteres like -CF₃ or -OCH₃.

- Pharmacokinetic studies : In vivo rat models to measure plasma half-life (e.g., 4a in showed sustained plasma levels) .

What are the challenges in synthesizing enantiomerically pure fluorinated pyridine derivatives?

Q. Advanced

- Chiral resolution : Use of chiral stationary phases (e.g., CHIRALPAK® IA) in HPLC.

- Asymmetric catalysis : Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP) to control stereochemistry.

- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

How do fluorinated substituents influence electronic properties and reactivity?

Q. Intermediate

- Electron-withdrawing effects : -F and -CF₃ groups reduce electron density on the pyridine ring, enhancing electrophilic substitution resistance.

- Hammett parameters : σₚ values for -F (+0.06) and -CF₃ (+0.54) guide reactivity predictions.

- Impact on pKa : Fluorination lowers pyridine’s basicity (pKa ~1.5 vs. ~5.0 for non-fluorinated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.